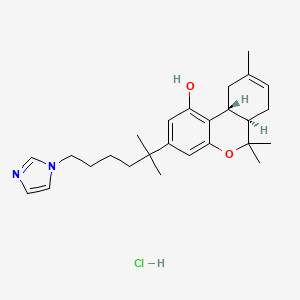
6-Bnz-cAMP sodium salt
Overview
Description
6-Bnz-cAMP sodium salt is a cell-permeable cAMP analog . It selectively activates cAMP-dependent protein kinase (PKA) but does not activate Epac signaling pathways . The empirical formula is C17H15N5O7PNa .
Molecular Structure Analysis
The molecular weight of this compound is 455.29 . The SMILES string representation of its structure is [Na+].O[C@@H]1[C@@H]2OP([O-])(=O)OC[C@H]2O[C@H]1n3cnc4c(NC(=O)c5ccccc5)ncnc34 .Physical And Chemical Properties Analysis
This compound is a white powder that is freely soluble in water . It should be stored in a desiccated condition at -70°C .Scientific Research Applications
Bone Regeneration
6-Bnz-cAMP sodium salt has been investigated for its role in bone regenerative engineering. A study by Ifegwu et al. (2018) highlighted the effectiveness of short-term 6-Bnz-cAMP treatment in inducing osteogenesis in osteoprogenitor cells. This research suggests that 6-Bnz-cAMP can be a promising strategy for bone regeneration while reducing potential side effects associated with long-term use of small molecules (Ifegwu et al., 2018).
Cellular Mechanism Studies
Liu, Enyeart, and Enyeart (2009) conducted a study on bovine adrenal zona fasciculata (AZF) cells, demonstrating that 6-Bnz-cAMP inhibits bTREK-1 K+ channels through a protein kinase A (PKA)-independent mechanism. This research provides insights into the complex signaling mechanisms mediated by cAMP and its analogs, emphasizing the potential of 6-Bnz-cAMP in studying cellular mechanisms (Liu, Enyeart & Enyeart, 2009).
Osteoblast Differentiation and Mineralization
Research by Lo et al. (2012) explored the role of 6-Bnz-cAMP in osteoblast differentiation and mineralization. They found that this compound induces osteoblastic differentiation and matrix mineralization of osteoblast-like MC3T3-E1 cells, suggestingits potential as a novel bone-inducing growth factor for bone repair and regeneration (Lo et al., 2012).
Vascular Pharmacology
García-Morales et al. (2014) investigated the vasorelaxant effects of 6-Bnz-cAMP. Their study revealed that activation of protein kinase A (PKA) and Epac with 6-Bnz-cAMP significantly relaxes phenylephrine-induced contractions in rat aortic rings. This research adds valuable knowledge to the understanding of cAMP-induced vasorelaxation and its potential therapeutic applications in vascular pharmacology (García-Morales et al., 2014).
Cytokine Production in Microglia
Liu et al. (2011) conducted a study on the effects of 6-Bnz-cAMP on cytokine production in microglia. They found that this compound inhibits the transcription and production of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), while enhancing the transcription of IL-10. This study provides insight into the anti-inflammatory effects of 6-Bnz-cAMP and its potential therapeutic applications in neuroinflammation and neurodegenerative diseases (Liu et al., 2011).
Mechanism of Action
Target of Action
The primary target of 6-Bnz-cAMP sodium salt is the cAMP-dependent protein kinase (PKA) . PKA is an enzyme that plays a crucial role in various cellular processes, including metabolism, transcription, and cell signaling .
Mode of Action
This compound is a cell-permeable cAMP analog . . This selectivity allows for specific activation of PKA-dependent processes.
Biochemical Pathways
The activation of PKA by this compound can lead to a variety of downstream effects. For instance, it has been shown to inhibit the proliferation of smooth muscle cells . This is achieved through the activation of the epidermal growth factor receptor and ERK1/2 .
Result of Action
The activation of PKA by this compound can lead to various molecular and cellular effects. For example, it has been shown to inhibit the proliferation of smooth muscle cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water could potentially affect its distribution within the body and its interaction with its target, PKA.
Biochemical Analysis
Biochemical Properties
6-Bnz-cAMP sodium salt interacts with cAMP-dependent protein kinase (PKA) but not Epac signaling pathways . It is often used as a partner for selective stimulation of PKA type I or type II by synergistic pairs of cAMP analogues .
Cellular Effects
This compound has been shown to inhibit vascular smooth muscle cell proliferation . It acts synergistically with 8-CPT-2Me-cAMP to inhibit vascular smooth muscle cell proliferation .
Molecular Mechanism
This compound selectively activates cAMP-dependent PKA . It does not activate Epac and thus can be used as an Epac-negative control . It regulates the PKA dependent signaling pathways .
Temporal Effects in Laboratory Settings
This compound has sufficient stability at room temperature and does not need special care during handling or shipment . Nevertheless, it is recommended that the compound should be stored in the freezer, for longer storage periods preferably in freeze-dried form .
Metabolic Pathways
This compound is a potent, selective activator of cAMP-dependent protein kinase, which is only slowly metabolized by mammalian cyclic nucleotide-responsive phosphodiesterases .
Transport and Distribution
This compound is a membrane-permeant compound . Its substitution with the benzoyl group results in considerably higher lipophilicity and membrane permeability compared to cAMP .
properties
IUPAC Name |
sodium;N-[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N5O7P.Na/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9;/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24);/q;+1/p-1/t10-,12-,13-,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYGSKQRPXISIB-FKVBDRBCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5NaO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



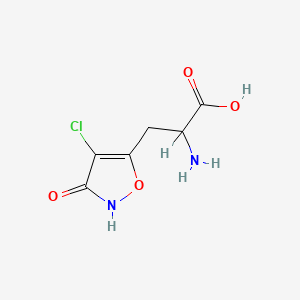
![7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine](/img/structure/B1662297.png)
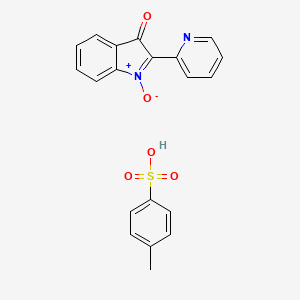



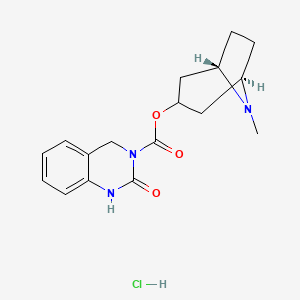

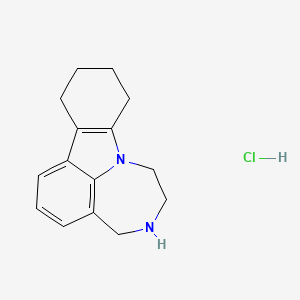
![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)


